molecular formula C12H9F3N2O2 B8346738 2-(3'-Trifluoromethoxy benzoyl)-1-methylimidazole

2-(3'-Trifluoromethoxy benzoyl)-1-methylimidazole

Cat. No. B8346738
M. Wt: 270.21 g/mol
InChI Key: KZGRBAISNOGQPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3'-Trifluoromethoxy benzoyl)-1-methylimidazole is a useful research compound. Its molecular formula is C12H9F3N2O2 and its molecular weight is 270.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3'-Trifluoromethoxy benzoyl)-1-methylimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3'-Trifluoromethoxy benzoyl)-1-methylimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

(1-methylimidazol-2-yl)-[3-(trifluoromethoxy)phenyl]methanone

InChI

InChI=1S/C12H9F3N2O2/c1-17-6-5-16-11(17)10(18)8-3-2-4-9(7-8)19-12(13,14)15/h2-7H,1H3

InChI Key

KZGRBAISNOGQPT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flask was placed 1.0 g (12.2 mmol) 1-methylimidazole. Then, 5.1 ml (12.8 mmol) n-butyllithium was added dropwise and the mixture was stirred for 30 minutes. Then, 2.7 g (12.2 mmol) 3-trifluoromethoxybenzoyl chloride was added dropwise. The contents were mixed for 2 hours at -78° C., then allowed to warm to room temperature for an additional 2 hours. The mixture was quenched with water. The product was extracted with ether, dried and purified by flash chromatography (5-10% ethyl acetate/hexanes, silica gel) and was identified as the desired product by spectroscopic analyses.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three

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